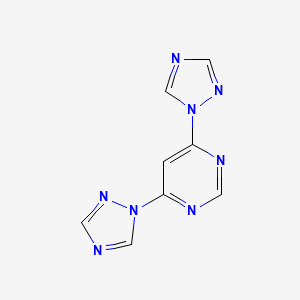

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-bis(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N8/c1-7(15-5-9-2-13-15)11-4-12-8(1)16-6-10-3-14-16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXVKULEXIEEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=NC=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine and Its Analogues

Classical Synthetic Routes to 4,6-Di(1H-1,2,4-triazol-1-yl)pyrimidine Frameworks

The traditional synthesis of di(triazolyl)pyrimidine structures often relies on well-established substitution reactions, typically involving the displacement of leaving groups on the pyrimidine (B1678525) ring by the incoming triazole nucleophile.

Multi-Step Linear and Convergent Synthesis Strategies

The most common approach to synthesizing this compound is a linear, multi-step process. This strategy typically begins with a pre-functionalized pyrimidine core. A key precursor for this synthesis is 4,6-dichloropyrimidine. The synthesis proceeds via a double nucleophilic aromatic substitution reaction where the chlorine atoms are displaced by the 1H-1,2,4-triazole.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The base serves to deprotonate the 1H-1,2,4-triazole, forming the more nucleophilic triazolide anion, which then attacks the electron-deficient carbon atoms of the pyrimidine ring.

A convergent strategy, while less common for this specific symmetrical molecule, could be conceptualized for creating more complex, unsymmetrical analogues. In such an approach, two different pyrimidine precursors could be synthesized separately and then coupled. However, for the symmetrical target compound, the linear approach of sequential or simultaneous substitution on a di-substituted pyrimidine is more direct and efficient.

Precursor Chemistry and Functional Group Interconversions

The success of classical synthetic routes is highly dependent on the availability and reactivity of suitable precursors. The primary precursor for the pyrimidine core is often derived from barbituric acid or related compounds. Functional group interconversions are critical for preparing the pyrimidine ring for conjugation with the triazole.

For instance, 4,6-dihydroxypyrimidine can be converted to the more reactive 4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a crucial functional group interconversion, as the hydroxyl groups are poor leaving groups, while the chloro groups are readily displaced by nucleophiles like the triazolide anion.

Similarly, the synthesis of substituted 1,2,4-triazoles often starts from precursors like thiosemicarbazides, which can be cyclized to form the triazole ring. chemmethod.comimpactfactor.org For the synthesis of the parent this compound, commercially available 1H-1,2,4-triazole is typically used directly. The synthesis of a related compound, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine, has been achieved by heating 2,6-diaminopyridine with diformylhydrazine, showcasing a method of building the triazole rings onto an existing amino-substituted heterocyclic core. researchgate.net

Modern and Green Chemistry Approaches in Triazole-Pyrimidine Conjugation

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for constructing complex molecules. These modern approaches have been successfully applied to the synthesis of triazole-pyrimidine conjugates.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving product yields. rsc.org The application of microwave irradiation can accelerate the nucleophilic substitution reaction between 4,6-dichloropyrimidine and 1,2,4-triazole (B32235). The dielectric heating effect of microwaves provides rapid and uniform heating of the reaction mixture, leading to a dramatic increase in the reaction rate compared to conventional heating methods. nih.gov

Studies on the synthesis of various heterocyclic compounds, including triazole and pyrimidine derivatives, have demonstrated the advantages of microwave assistance. For example, some syntheses that require many hours under conventional heating can be completed in minutes using a microwave reactor. nih.gov This rapid and efficient synthesis highlights the potential of microwave-assisted techniques in streamlining the production of complex pharmaceutical compounds. nih.govresearchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method | Yield Improvement | Reference |

| Thiazolopyrimidine Synthesis | 24 hours | 8 minutes | 42-55% to 69-88% | nih.gov |

| 1,2,4-Triazole Synthesis | > 4 hours | 1 minute | - (85% yield) | nih.gov |

| Piperazine-azole-fluoroquinolone Synthesis | 27 hours | 30 minutes | - (96% yield) | nih.gov |

Catalyst-Free and Additive-Free Methodologies

In line with the principles of green chemistry, there is a growing interest in developing synthetic protocols that avoid the use of metal catalysts and other additives. researchgate.net For the synthesis of this compound, a catalyst-free approach is often feasible. The inherent reactivity of 4,6-dichloropyrimidine towards nucleophilic attack by the triazolide anion can be sufficient to drive the reaction to completion under appropriate thermal or microwave conditions, eliminating the need for a catalyst.

Recent research has highlighted catalyst-free methods for synthesizing various fused heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines, under microwave conditions. mdpi.com These reactions proceed through tandem mechanisms involving nucleophilic addition and subsequent condensation, achieving good to excellent yields without catalysts or additives. mdpi.com Such methodologies are advantageous as they simplify the purification process and reduce chemical waste. researchgate.net

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) in Triazole-Pyrimidine Construction

While the title compound contains 1,2,4-triazole rings, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier method for the regioselective synthesis of the isomeric 1,4-disubstituted 1,2,3-triazoles. acs.orgnsf.gov This "click chemistry" reaction is highly efficient and versatile for constructing analogues of the target molecule where the 1,2,4-triazole moieties are replaced by 1,2,3-triazoles. nih.gov

To synthesize a 4,6-di(1H-1,2,3-triazol-1-yl)pyrimidine analogue, a precursor such as 4,6-diethynylpyrimidine would be reacted with an organic azide in the presence of a copper(I) catalyst. imist.ma The catalyst, often generated in situ from a copper(II) source like copper(II) sulfate and a reducing agent like sodium ascorbate, dramatically accelerates the cycloaddition reaction. nsf.govimist.ma This method is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.orgnih.gov This approach allows for the modular construction of diverse libraries of triazole-pyrimidine conjugates by varying the alkyne and azide components. mdpi.com

| Precursor 1 | Precursor 2 | Catalyst System | Product Type | Reference |

| Pyrimidine-dialkyne | Organic Azide | CuSO₄ / Sodium Ascorbate | 4,6-di(1,2,3-triazolyl)pyrimidine analogue | imist.ma |

| Pyrimidine-diazide | Terminal Alkyne | Cu(I) source | 4,6-di(1,2,3-triazolyl)pyrimidine analogue | acs.org |

| (R)-carvone terminal alkyne | Various Azides | CuSO₄·5H₂O / Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazoles | nsf.gov |

Synthesis of Key Intermediates and Building Blocks for this compound Formation

The most prevalent precursor for 4,6-dichloropyrimidine is 4,6-dihydroxypyrimidine. The conversion is typically achieved through a chlorination reaction using phosphorus oxychloride (POCl₃). This reaction can be performed in the presence of a base, such as dimethylaniline or triethylamine hydrochloride, to facilitate the reaction. An alternative method involves the use of phosgene (COCl₂) with a suitable base. Another reported synthetic pathway to 4,6-dichloropyrimidine starts from 4,6-diaminopyrimidine, which undergoes a Sandmeyer-type reaction involving diazotization with sodium nitrite in hydrochloric acid, followed by reaction with cuprous chloride.

The synthesis of 1H-1,2,4-triazole can be accomplished through several established methods. The Einhorn–Brunner reaction, for instance, involves the reaction of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles. Another classical method is the Pellizzari reaction, which is the reaction of an amide and a hydrazide to yield a 1,2,4-triazole. A common and straightforward laboratory synthesis involves the acylation of thiosemicarbazide with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol. Subsequent oxidation of the thiol group with an oxidizing agent like nitric acid or hydrogen peroxide furnishes the desired 1H-1,2,4-triazole nih.gov.

Table 1: Synthesis of Key Intermediates

| Intermediate | Starting Material | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃, Dimethylaniline | ~85-95% |

Optimization Strategies and Reaction Condition Studies for Enhanced Yield and Selectivity

The synthesis of this compound from 4,6-dichloropyrimidine and 1H-1,2,4-triazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The optimization of this reaction is crucial for achieving high yields and purity of the final product. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and the potential use of a catalyst.

The role of the base is to deprotonate the 1H-1,2,4-triazole, thereby increasing its nucleophilicity. A variety of inorganic and organic bases can be employed. The choice of solvent is also critical, as it must be able to dissolve the reactants and facilitate the reaction, often under heated conditions. Polar aprotic solvents are frequently used in SNAr reactions.

The reaction temperature and duration are interdependent variables that need to be optimized to ensure the reaction goes to completion without significant decomposition of reactants or products. In some cases, catalytic approaches, such as the use of copper catalysts, can be employed to facilitate the C-N bond formation, potentially allowing for milder reaction conditions.

Below are tables summarizing the effects of different reaction parameters on the synthesis of triazole-substituted pyrimidines, based on studies of analogous systems.

Table 2: Influence of Base on the Synthesis of Triazole-Substituted Pyrimidines

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | 12 | High |

| Cs₂CO₃ | NMP | 95 | 12 | Good chemmethod.com |

| Triethylamine | Ethanol | Reflux | 6 | Moderate |

| Sodium Carbonate | Acetone | Reflux | 6 | Moderate researchgate.net |

Table 3: Influence of Solvent on the Synthesis of Triazole-Substituted Pyrimidines

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 100 | 12 | High |

| NMP | Cs₂CO₃ | 95 | 12 | Good chemmethod.com |

| Ethanol | Triethylamine | Reflux | 6 | Moderate |

| 1,4-Dioxane | K₃PO₄ | 100 | 8 | Good (for related Suzuki coupling) nih.gov |

Table 4: Influence of Temperature on the Synthesis of Triazole-Substituted Pyrimidines

| Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Room Temperature | DMF | K₂CO₃ | 24 | Low to Moderate |

| 80 | 1-Butanol | - | 5-20 | 60-90 (for a related triazole formation) |

| 100 | DMF | K₂CO₃ | 12 | High |

| 140 | 1-Butanol | - | 5-20 | 60-90 (for a related triazole formation) |

Advanced Spectroscopic and Crystallographic Elucidation of 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis of 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine and its Derivatives

Proton (¹H) NMR spectroscopy would be instrumental in identifying the hydrogen atoms within the this compound structure. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and triazole rings.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-2 | — | Singlet (s) | — |

| Pyrimidine H-5 | — | Singlet (s) | — |

| Triazole H-3 | — | Singlet (s) | — |

| Triazole H-5 | — | Singlet (s) | — |

The chemical shifts (δ) are influenced by the electron density around the protons. The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and triazole rings would cause the protons to appear in the downfield region of the spectrum. The multiplicity of each signal (e.g., singlet, doublet, triplet) would indicate the number of neighboring protons, and the coupling constants (J) would provide information about the connectivity between adjacent protons. For this specific molecule, most signals are expected to be singlets due to the absence of adjacent protons.

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | — |

| Pyrimidine C-4/C-6 | — |

| Pyrimidine C-5 | — |

| Triazole C-3 | — |

| Triazole C-5 | — |

The chemical shifts of the carbon atoms are also affected by their electronic environment. Carbons bonded to electronegative nitrogen atoms would be expected to resonate at lower fields (higher ppm values).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, which would be of limited use for this specific molecule given the expected singlet nature of the proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the pyrimidine and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the pyrimidine and triazole rings by observing correlations between the pyrimidine protons and the triazole carbons, and vice versa.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C=N stretching (in rings) | 1650-1550 |

| C-N stretching (in rings) | 1350-1250 |

| Ring stretching vibrations | 1600-1400 |

| C-H bending (out-of-plane) | 900-675 |

The specific frequencies of these vibrations would provide a fingerprint for the molecule, confirming the presence of the pyrimidine and triazole rings.

Mass Spectrometry (ESI-MS, EI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₈H₆N₈), the expected exact mass is approximately 214.077 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the bonds between the pyrimidine and triazole rings, as well as the fragmentation of the individual heterocyclic rings. Common fragments might include the loss of a triazole ring or the pyrimidine ring.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Data:

| Parameter | Value |

| Crystal System | — |

| Space Group | — |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Z | ? |

The data would reveal the planarity of the pyrimidine and triazole rings and the dihedral angle between them. It would also show how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound. Analysis of co-crystals would provide insights into how the molecule interacts with other chemical species.

Crystal Structure Determination and Polymorphism Studies

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined primarily by single-crystal X-ray diffraction (SC-XRD). This technique provides precise information, including bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to solve the crystal structure, revealing key parameters such as the crystal system, space group, and unit cell dimensions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties. Studies to identify polymorphism typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). nih.gov

For a structural analogue, 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine , the crystal structure was determined using SC-XRD. This compound was found to crystallize in the orthorhombic space group Pna2₁, providing a concrete example of the data obtained from such an analysis. nih.gov

Table 1: Illustrative Crystal Data for a Structural Analogue Data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, presented as an example. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₇ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.066 (2) |

| b (Å) | 8.8686 (12) |

| c (Å) | 7.4431 (10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1127.3 (3) |

| Z | 4 |

Analysis of Intermolecular Interactions and Packing Architectures in the Crystalline State

The stability of a crystal lattice is dictated by a network of intermolecular interactions. The analysis of these non-covalent forces is crucial for understanding the supramolecular assembly and predicting the material's properties. Key interactions in nitrogen-rich heterocyclic compounds like this compound include hydrogen bonds, π–π stacking, and van der Waals forces.

Hydrogen Bonding: In structures containing 1,2,4-triazole (B32235) rings, weak C—H···N hydrogen bonds are predominant. nih.gov The acidic hydrogen atoms on the triazole rings can act as donors, while the lone pairs on the nitrogen atoms of adjacent molecules serve as acceptors. These interactions guide the assembly of molecules into larger motifs, such as chains or layers. nih.gov

π–π Stacking: Aromatic rings, such as pyrimidine and triazole, can interact through π–π stacking. nih.gov These interactions contribute significantly to the crystal's stability. The geometry of this stacking (e.g., parallel-displaced or T-shaped) and the distance between the centroids of the rings are important parameters.

Table 2: Illustrative Intermolecular Interaction Data for a Structural Analogue Data for C—H···N hydrogen bonds in 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, presented as an example. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C1—H1···N7 | 0.93 | 2.53 | 3.435 (4) | 163 |

| C2—H2···N6 | 0.93 | 2.59 | 3.486 (4) | 162 |

| C5—H5···N2 | 0.93 | 2.60 | 3.480 (4) | 158 |

| C11—H11···N7 | 0.93 | 2.58 | 3.480 (4) | 163 |

Computational and Theoretical Investigations of 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrimidine (B1678525) and triazole derivatives to predict their properties with high accuracy. ijcce.ac.ir

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For heterocyclic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311++G(d,p), are employed to determine optimized geometrical parameters such as bond lengths and angles. researchgate.netsemanticscholar.orgmmu.ac.uk

In a typical study of a related compound, 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, the molecule was found to be almost planar, with a very small dihedral angle of 2.9(13)° between the triazole and pyrimidine rings. nih.gov For 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine, it is expected that the central pyrimidine ring and the two attached triazole rings would also adopt a nearly coplanar arrangement to maximize electronic conjugation. The optimization process would precisely calculate the bond lengths, such as C-N and C-C bonds within the rings and the N-N bonds in the triazole moieties, providing a detailed three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Triazole-Thiol Molecule Data derived from a study on 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol using DFT/6-311++G(d,p) for illustrative purposes.

| Parameter | Bond Length (Å) |

| N–H | 1.008 |

| C–H (pyridine ring) | 1.082–1.086 |

| C–C (triazole ring) | 1.465 |

| C=N (triazole ring) | 1.359 |

| S–H | 1.348 |

Source: Adapted from a study on a related pyridyl-triazole molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.net For pyrimidine and triazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. ijcce.ac.irresearchgate.net This analysis helps in predicting how the molecule will interact with other species. In many triazole derivatives, the HOMO is often distributed over the triazole ring and adjacent phenyl groups, while the LUMO is centered on the pyrimidine or other electron-withdrawing moieties.

Table 2: Example FMO Data for Pyrimidine Derivatives from DFT Calculations This table provides example values from studies on various pyrimidine derivatives to illustrate typical energy ranges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidine Derivative 1 | -6.50 | -1.74 | 4.76 |

| Pyrimidine Derivative 2 | -6.21 | -2.15 | 4.06 |

| Pyrimidine Derivative 3 | -6.35 | -2.05 | 4.30 |

Source: Data compiled for illustrative purposes from studies on related compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential, indicating areas rich in electrons that are prone to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would likely show the most negative potential (red/yellow) concentrated around the nitrogen atoms of both the pyrimidine and triazole rings, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net These sites would be the primary targets for electrophiles. The hydrogen atoms and parts of the carbon framework would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis, often performed using potential energy surface (PES) scans within DFT, identifies the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. ekb.eg For bi-heterocyclic systems, this analysis is crucial to determine the preferred spatial orientation of the rings. Studies on bi-1,2,3-triazole have shown the existence of multiple stable conformers with different dihedral angles between the rings, with energy barriers to rotation that can be calculated. ekb.eg A similar analysis for this compound would elucidate its conformational landscape and the likelihood of adopting different shapes. unifi.itmdpi.com

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are calculated using the outputs of DFT computations, particularly the HOMO and LUMO energies. ijcce.ac.irresearchgate.net

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. core.ac.uk

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic nature of a molecule. researchgate.net

By calculating these descriptors for this compound, researchers can predict its general reactivity, stability, and the nature of its chemical interactions. researchgate.net

Table 3: Illustrative Quantum Chemical Descriptors for a Triazole Derivative Calculated values for a representative triazole compound to demonstrate the application of these descriptors.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.18 |

| Chemical Hardness (η) | 2.03 |

| Electrophilicity Index (ω) | 4.30 |

Source: Hypothetical data based on typical values from related studies. researchgate.net

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling encompasses a range of computational techniques used to predict the properties and biological activities of molecules, thereby guiding the design of new compounds. zsmu.edu.ua Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict a specific property, such as inhibitory activity against a particular enzyme. researchgate.net This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related pyrimidine-triazole analogs and then using statistical methods to correlate these descriptors with their experimentally measured activities. The resulting model can then be used to predict the activity of new, unsynthesized molecules, including this compound, and to identify the key structural features responsible for the desired property. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Coordination Chemistry of 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine As a Ligand

Ligand Design Principles and Potential Coordination Modes of 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine

The design of this compound as a ligand is predicated on the strategic combination of two key heterocyclic moieties: pyrimidine (B1678525) and 1,2,4-triazole (B32235). This amalgamation results in a molecule with multiple potential donor sites, rendering it a versatile building block in the construction of coordination compounds.

The pyrimidine ring, a diazine, possesses two nitrogen atoms at positions 1 and 3. These nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center. The 1,2,4-triazole rings, attached at the 4 and 6 positions of the pyrimidine core, each contribute three additional nitrogen atoms. The specific point of attachment to the pyrimidine ring is through a nitrogen atom of the triazole.

The potential coordination modes of this compound are numerous and depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands. Some of the plausible coordination modes include:

Monodentate Coordination: The ligand can coordinate to a single metal center through one of its available nitrogen atoms. This mode is less common for multidentate ligands but can occur under specific stoichiometric conditions.

Bidentate Chelating Coordination: The ligand can chelate to a single metal center using two of its nitrogen atoms. A probable chelating mode would involve one nitrogen from the pyrimidine ring and a nitrogen from one of the triazole rings, forming a stable five- or six-membered ring with the metal ion.

Bidentate Bridging Coordination: The ligand can bridge two metal centers by coordinating through a nitrogen atom from each of the two different heterocyclic ring systems (e.g., one pyrimidine nitrogen and one triazole nitrogen).

Tridentate or Tetradentate Coordination: In more complex scenarios, the ligand could potentially coordinate to a single metal center through three or even four nitrogen atoms, although steric hindrance might make such modes less favorable.

Multimetallic Bridging Coordination: The presence of multiple nitrogen donors allows the ligand to act as a versatile bridging unit, connecting multiple metal centers to form polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs).

The electronic properties of the pyrimidine and triazole rings also play a crucial role. The delocalized π-systems of these aromatic rings can influence the electronic structure of the resulting metal complexes, affecting their spectroscopic and electrochemical properties.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality. Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds within the heterocyclic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment and confirm its coordination to the metal.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding.

The versatile coordination nature of this compound allows for the formation of complexes with a wide range of transition metals.

Copper(I) Complexes: Copper(I) ions, with their d¹⁰ electronic configuration, often form complexes with tetrahedral or trigonal planar geometries. The interaction of this compound with Cu(I) could lead to the formation of discrete mononuclear or polynuclear complexes, potentially exhibiting interesting photoluminescent properties.

Iron(II) Complexes: Iron(II) complexes are known for their interesting magnetic properties, particularly spin-crossover (SCO) behavior. The coordination environment provided by N-heterocyclic ligands like this compound can influence the spin state of the Fe(II) center. Depending on the ligand field strength, these complexes can be either high-spin or low-spin, or they can exhibit a temperature- or pressure-induced transition between these states.

Zinc(II) Complexes: Zinc(II) also has a d¹⁰ electronic configuration and typically forms tetrahedral or octahedral complexes. Due to their closed-shell nature, zinc(II) complexes are often diamagnetic and colorless unless the ligand is chromophoric. They are frequently studied for their fluorescence and phosphorescence properties.

Palladium(II) Complexes: Palladium(II) complexes, with a d⁸ electronic configuration, predominantly adopt a square planar geometry. These complexes are of significant interest in catalysis and materials science. The coordination of this compound to Pd(II) could result in mononuclear complexes or be utilized in the construction of supramolecular assemblies.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes are well-known for their rich photophysical and photochemical properties, including strong luminescence. The coordination of this compound to a Re(I) center could lead to the development of new luminescent materials with potential applications in sensing, imaging, and light-emitting devices.

Platinum(IV) Complexes: Platinum(IV) complexes, with a d⁶ electronic configuration, typically exhibit an octahedral geometry and are generally kinetically inert. They are often investigated for their potential as anticancer agents. The coordination of this compound to a Pt(IV) center would result in stable, six-coordinate complexes.

The structural analysis of coordination compounds formed with this compound provides fundamental insights into the metal-ligand binding interactions. X-ray crystallography is the primary tool for elucidating these structures at an atomic level.

Key structural features to be analyzed include:

Coordination Number and Geometry: The number of donor atoms from the ligand(s) bonded to the central metal ion and the resulting spatial arrangement (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: The distances between the metal ion and the coordinating nitrogen atoms, as well as the angles between these bonds, provide information about the strength and nature of the metal-ligand interaction. For instance, shorter metal-nitrogen bond lengths generally indicate stronger coordination.

The table below provides a hypothetical summary of expected structural parameters for complexes of this compound with various metal ions, based on known structural data for similar N-heterocyclic ligands.

| Metal Ion | Typical Coordination Geometry | Expected M-N Bond Length Range (Å) |

|---|---|---|

| Copper(I) | Tetrahedral | 1.95 - 2.15 |

| Iron(II) (High Spin) | Octahedral | 2.10 - 2.30 |

| Iron(II) (Low Spin) | Octahedral | 1.90 - 2.05 |

| Zinc(II) | Tetrahedral/Octahedral | 2.00 - 2.20 |

| Palladium(II) | Square Planar | 1.95 - 2.10 |

| Rhenium(I) | Octahedral | 2.10 - 2.25 |

| Platinum(IV) | Octahedral | 2.00 - 2.15 |

Electronic and Spectroscopic Properties of this compound Metal Complexes

The electronic and spectroscopic properties of metal complexes are intrinsically linked to their molecular structure and the nature of the metal-ligand interactions. The coordination of this compound to a metal center can give rise to a variety of electronic transitions that can be probed by spectroscopic techniques.

UV-Visible Absorption Spectroscopy: The electronic absorption spectra of these complexes typically exhibit bands arising from three main types of transitions:

Intra-ligand (IL) transitions: These are π-π* and n-π* transitions localized on the this compound ligand. These transitions are usually observed in the ultraviolet region and are often similar to those of the free ligand, although they may be shifted upon coordination.

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These involve the transfer of an electron from a metal-based orbital to a ligand-based orbital. These transitions are particularly important in complexes of d⁶ and d¹⁰ metals like Re(I), Ru(II), and Cu(I) and are often responsible for the intense colors and photoluminescent properties of these complexes.

d-d transitions: These involve the excitation of an electron from one d-orbital to another on the same metal center. These transitions are typically weak and are observed for complexes of metals with partially filled d-orbitals (e.g., Fe(II), Cu(II)).

Luminescence Spectroscopy: Many transition metal complexes of N-heterocyclic ligands exhibit luminescence (fluorescence or phosphorescence) upon excitation with UV or visible light. The luminescent properties are highly dependent on the nature of the metal ion and the ligand. For instance, Re(I) and Cu(I) complexes with ligands similar to this compound are known to be efficient emitters, with the emission often originating from an excited state with significant MLCT character. The emission color, quantum yield, and lifetime are key parameters that are investigated.

The following table provides a hypothetical summary of the expected electronic and spectroscopic properties for metal complexes of this compound.

| Metal Complex | Key Absorption Bands | Expected Luminescence |

|---|---|---|

| [Cu(dtp)(PPh₃)₂]⁺ | IL, MLCT | Yes (Phosphorescence) |

| [Fe(dtp)₂]²⁺ | IL, MLCT, d-d | Generally No |

| [Zn(dtp)₂]²⁺ | IL | Yes (Fluorescence) |

| [Pd(dtp)Cl₂] | IL, LMCT, d-d | Generally No |

| [Re(dtp)(CO)₃Cl] | IL, MLCT | Yes (Phosphorescence) |

| [Pt(dtp)Cl₄] | IL, LMCT | Generally No |

*dtp = this compound

Supramolecular Architectures Involving 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine

Self-Assembly Processes and Directed Crystal Growth

No specific studies detailing the self-assembly behavior or directed crystal growth of 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine were identified. Such research would typically involve crystallographic analysis and studies on how experimental conditions influence the formation of its solid-state structures.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing Pyrimidine-Triazole Linkers

While the formation of MOFs and CPs using pyrimidine (B1678525) and triazole-based linkers is a broad area of research, literature specifically employing this compound as the linker molecule could not be found. Research in this area often focuses on related ligands, but not this exact compound.

Hydrogen Bonding Networks and Aromatic Stacking Interactions in Supramolecular Assemblies

General principles of supramolecular chemistry suggest that this compound would likely exhibit hydrogen bonding via its nitrogen atoms and engage in aromatic stacking interactions. However, specific crystallographic studies and detailed analyses of these interactions for this particular compound are not available in the surveyed literature.

Design of Supramolecular Gels and Polymeric Architectures

The use of this compound in the design of supramolecular gels or specific polymeric architectures is not documented in the available scientific papers. The development of gelators and polymers often relies on specific molecular designs that promote the necessary intermolecular interactions for network formation, and this compound has not been a reported subject of such studies.

Catalytic Applications of Metal Complexes Derived from 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine

Homogeneous Catalysis using 4,6-Di(1H-1,2,4-triazol-1-yl)pyrimidine-based Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. The bidentate or potentially polydentate nature of the this compound ligand makes it a promising candidate for forming stable and catalytically active homogeneous metal complexes.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for this purpose. Pyrimidine (B1678525) and triazole derivatives have been successfully employed as ligands in these transformations.

The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines excellent substrates for cross-coupling reactions. semanticscholar.org For instance, palladium complexes have been used to catalyze the Suzuki-Miyaura coupling of dichloropyrimidines with various aryl and heteroaryl boronic acids, demonstrating the viability of the pyrimidine core in such catalytic cycles. mdpi.comnih.govmdpi.com A study on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine highlighted the effectiveness of a Pd(PPh₃)₄ catalyst in achieving good yields. mdpi.comresearchgate.net Similarly, microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines have been shown to be highly efficient, proceeding with low catalyst loading and short reaction times. semanticscholar.orgmdpi.com

The Mizoroki-Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, is another area where palladium complexes with N-heterocyclic ligands excel. nih.gov The stability and activity of these catalysts are often enhanced by the ligand structure. researchgate.net While specific studies on this compound are absent, palladium complexes of Schiff bases derived from nitrophenylpyrazoles have shown high activity and selectivity in the Mizoroki-Heck coupling of styrene with iodo- and bromobenzaldehydes. researchgate.net This suggests that the triazole component of the target ligand could also effectively stabilize a palladium center for such transformations.

The table below summarizes representative results for Suzuki-Miyaura coupling reactions using related halogenated pyrimidine substrates, illustrating the potential catalytic conditions for complexes of this compound.

| Entry | Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | ~80% |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 85% |

| 3 | 2,4-dichloropyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/EtOH/H₂O | 92% |

This table presents data from analogous systems to illustrate potential catalytic performance. Data is compiled from studies on related pyrimidine compounds. semanticscholar.orgmdpi.com

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of research for sustainable energy. springernature.com Homogeneous molecular catalysts, particularly metal complexes with polypyridyl and related N-heterocyclic ligands, are extensively studied for this purpose due to their tunable properties and high selectivity. nih.govacs.orgrsc.org

Metal complexes containing pyridyl-triazole ligands have demonstrated significant activity in the electrocatalytic reduction of CO₂. nih.govacs.org For example, rhenium(I) complexes with 3-(2-pyridyl)-1,2,4-triazole ligands have been investigated as electrocatalysts. nih.govacs.org Cyclic voltammetry studies of these complexes in CO₂-saturated solutions show a significant current enhancement at the second reduction wave, indicating catalytic activity towards CO₂ reduction. acs.org The efficiency of these catalysts is influenced by the electronic properties of the ligands; stronger σ-donating ligands can increase electron density at the metal center, which can in turn affect the redox potentials and catalytic turnover. nih.gov

Copper complexes with redox-active ligands have also been explored for homogeneous CO₂ reduction. nih.gov A copper(II) complex with a 2-(6-methoxypyridin-2-yl)-6-nitro-1h-benzo[D]imidazole ligand was shown to catalyze the reduction of CO₂ to carbon monoxide (CO) and also facilitate hydrogen evolution. nih.gov The catalytic performance can be enhanced by the addition of a proton source. nih.gov Furthermore, research on 3,5-diamino-1,2,4-triazole (DAT) has shown its potential to activate CO₂ for its conversion to methane (CH₄) in membrane electrode assembly (MEA) electrolyzers, achieving high Faradaic efficiency. springernature.com

These findings suggest that metal complexes of this compound could be promising candidates for electrocatalytic CO₂ reduction. The presence of multiple nitrogen atoms in the ligand framework can provide strong coordination to metal centers like rhenium or copper, facilitating the multi-electron transfer processes required for CO₂ reduction.

The following table shows the electrochemical data for a related Re(I) complex, providing a reference for the potential performance of this compound-based systems.

| Complex | First Reduction Potential (V vs. Fc/Fc⁺) | Second Reduction Potential (V vs. Fc/Fc⁺) | Catalytic Process |

| [Re(CO)₃Cl(3-(2-pyridyl)-1,2,4-triazole)] | -0.90 | -1.64 | CO₂ Reduction |

This table is based on data for an analogous pyridyl-triazole complex to indicate potential electrochemical properties. acs.org

Heterogeneous Catalysis and Supported Catalytic Systems

While homogeneous catalysts offer high selectivity, their separation from the product stream can be challenging. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a solution to this problem, providing ease of separation and recyclability. Metal complexes of this compound could potentially be immobilized on solid supports to create robust heterogeneous catalysts.

The synthesis of pyrimidine derivatives has been achieved using heterogeneous catalysts, such as nanoparticles of NaX zeolite, indicating the compatibility of these ring systems with solid-supported catalysis. researchgate.net For example, green chemistry approaches have utilized heterogeneous nano-catalysts for the one-pot synthesis of complex pyridopyrimidine scaffolds. semanticscholar.org These studies demonstrate that the pyrimidine core can be part of systems that are amenable to heterogeneous catalytic methods.

Although specific research on supported catalysts based on this compound is not available, the general principles of immobilizing N-heterocyclic complexes onto materials like silica, alumina, or polymers could be applied. Such supported systems could find use in continuous flow reactors and other industrial applications, combining the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Applications of 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine in Advanced Materials Science

Functional Organic Materials for Optoelectronics

The pyrimidine-triazole scaffold is a key building block for functional organic materials with applications in optoelectronic devices. The inherent properties of pyrimidine (B1678525), such as its electron-deficient nature, make it a valuable component in organic semiconductors. When combined with triazole moieties, the resulting compounds can exhibit tunable electronic characteristics suitable for various optoelectronic applications. spiedigitallibrary.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

Derivatives of pyrimidine have been successfully incorporated into organic light-emitting diodes (OLEDs) as building blocks for phosphorescent emitters, fluorescent emitters, and bipolar host materials. spiedigitallibrary.orgresearchgate.net The electron-accepting property of the pyrimidine ring plays a crucial role in these applications. researchgate.net Pyrimidine-based bipolar host materials, often combined with donor units like carbazole or diarylamines, have demonstrated the ability to create excellent carrier balance, leading to high-efficiency OLEDs. spiedigitallibrary.org

Triazole derivatives have also found extensive use in OLEDs, serving as hosts and electron-transporting materials. acs.org The combination of pyrimidine and triazole functionalities in a single molecule, such as in 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine, is a promising strategy for developing advanced OLED materials. For instance, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments at the 4 and 6 positions can function as thermally activated delayed fluorescence (TADF) emitters. benthamdirect.com This suggests that the core structure of this compound could be a valuable platform for designing novel TADF materials.

| Compound Class | Application in OLEDs | Key Properties |

| Pyrimidine Derivatives | Phosphorescent Emitters, Fluorescent Emitters, Bipolar Host Materials, TADF Emitters | Electron-deficient, High electron-accepting property, Coordination ability |

| Triazole Derivatives | Host Materials, Electron-Transporting Materials | High triplet energy levels, Bipolar transport capabilities |

| Pyrimidine-Triazole Hybrids | Potential for high-performance emitters and hosts | Combination of electron-accepting and electron-donating/transporting properties |

Optical Waveguide Applications

Supramolecular structures based on 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides that can propagate photoluminescence. rsc.org This indicates the potential of triazole-containing compounds in the development of photonic devices. Furthermore, iron-amino-triazole complex molecular switches have been integrated into polymer-based optical waveguide sensors for temperature detection. uni-hannover.de These examples highlight the versatility of the triazole moiety in optical applications. While direct studies on the optical waveguide properties of this compound are not yet prevalent, the inherent characteristics of its constituent rings suggest it could be a candidate for further investigation in this area.

Applications in Sensing and Molecular Recognition Systems

The field of chemical sensors has seen significant advancements through the use of pyrimidine-triazole based scaffolds. These compounds can be designed to selectively interact with specific ions or molecules, leading to a detectable signal, often through a change in fluorescence.

For example, a series of chromene-pyrimidine triad molecules have been developed for the selective detection of Fe³⁺ ions. These chemosensors demonstrated a "turn-off" fluorescence response upon binding with Fe³⁺. The integration of the pyrimidine moiety is crucial for the sensing mechanism. This research highlights the potential of pyrimidine-based structures in the development of biocompatible fluorescent probes for detecting biologically important species.

Similarly, triazole moieties generated via "click chemistry" have become a prominent feature in the design of fluorescent chemosensors for a variety of analytes, including metal cations and anions. The ability of the triazole ring to coordinate with metal ions is a key aspect of their sensing capability. The combination of both pyrimidine and triazole rings in this compound suggests a strong potential for its application in the development of novel and selective chemosensors.

| Sensor Type | Target Analyte | Sensing Mechanism |

| Chromene-pyrimidine triad | Fe³⁺ ions | Turn-off fluorescence |

| Pyrene appendant triazole moieties | Metal cations, anions, neutral analytes | Fluorescence modulation |

Theoretical Considerations for High-Energy Density Materials based on Pyrimidine-Triazole Scaffolds

Nitrogen-rich heterocyclic compounds are of great interest in the field of high-energy density materials (HEDMs) due to their high heats of formation, which is a result of the large number of N-N and C-N bonds. The pyrimidine and triazole rings are both nitrogen-rich heterocycles, making the this compound scaffold a promising candidate for the design of new HEDMs.

Theoretical studies on related nitrogen-rich compounds have shown a correlation between the nitrogen content, density, and energetic performance. The introduction of multiple triazole rings onto a central pyrimidine core, as in this compound, significantly increases the nitrogen content of the molecule.

Computational chemistry methods, such as density functional theory (DFT), can be employed to predict the key properties of potential HEDMs, including their density, heat of formation, and detonation velocity and pressure. For a molecule like this compound, theoretical calculations would be instrumental in assessing its potential as a high-energy material before undertaking challenging and potentially hazardous synthetic work. The planar nature of the pyrimidine and triazole rings could lead to efficient crystal packing, which is a critical factor for achieving high density, another important characteristic of HEDMs. Further theoretical investigations into the thermal stability and decomposition pathways of such pyrimidine-triazole scaffolds are warranted to fully evaluate their suitability for energetic applications.

Future Research Directions and Challenges in 4,6 Di 1h 1,2,4 Triazol 1 Yl Pyrimidine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

A primary challenge and a significant area for future research will be the development of efficient, scalable, and environmentally benign synthetic routes to 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine. Traditional methods for the synthesis of similar N-heterocyclic compounds often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that can be inefficient and generate significant waste.

Future investigations should prioritize "green chemistry" principles. nih.govderpharmachemica.commdpi.com This includes the exploration of multicomponent reactions, which can construct complex molecules like the target compound in a single step from simple precursors, thereby improving atom economy and reducing waste. chembk.com The use of alternative energy sources such as microwave and ultrasound irradiation could also offer pathways to faster and more efficient syntheses. researchgate.net Furthermore, the development of catalytic systems, potentially employing earth-abundant metals or even organocatalysts, would represent a significant advance over stoichiometric reagents. chembk.com

A key starting material for the synthesis would likely be 4,6-dichloropyrimidine. The nucleophilic substitution of the chlorine atoms with 1H-1,2,4-triazole presents a direct, albeit potentially challenging, route. Research will need to focus on optimizing reaction conditions, such as solvent, temperature, and base, to achieve high yields and purity. The potential for side reactions and the formation of isomeric products will also need to be carefully addressed.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. chembk.com | Identification of suitable starting materials, optimization of reaction conditions, control of regioselectivity. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. derpharmachemica.com | Scale-up feasibility, potential for localized overheating, specialized equipment requirements. |

| Catalytic C-N Coupling | High efficiency, potential for lower reaction temperatures. | Catalyst selection and development, catalyst cost and stability, substrate scope. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Initial setup costs, potential for clogging, requirement for specialized equipment. |

Development of Advanced Spectroscopic and Structural Characterization Methodologies

Once synthesized, the comprehensive characterization of this compound will be paramount. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry will provide foundational data on the compound's structure and purity.

However, future research should also employ more advanced methodologies. Solid-state NMR could provide valuable insights into the compound's structure and dynamics in the solid phase. X-ray crystallography will be indispensable for unequivocally determining the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This structural information is crucial for understanding the compound's physical properties and for designing future derivatives.

Furthermore, advanced computational and spectroscopic studies could be employed to understand the electronic structure and photophysical properties of the molecule. Techniques such as UV-Vis and fluorescence spectroscopy, combined with theoretical calculations, could reveal its potential for applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Predictive Modeling and Machine Learning Approaches in Compound Design and Property Prediction

The integration of computational tools, particularly predictive modeling and machine learning, will be a critical driver of future research in this area. chemmethod.comnih.gov Given the vast chemical space of possible derivatives of this compound, a purely experimental approach to exploring its potential is inefficient.

Machine learning algorithms can be trained on existing data from similar pyrimidine (B1678525) and triazole derivatives to predict the properties of new, unsynthesized compounds. chemmethod.comnih.govsmolecule.com This could include the prediction of physicochemical properties, such as solubility and melting point, as well as biological activities. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with desired functionalities, guiding the design of new derivatives with enhanced properties. chemmethod.com

These predictive models can help to prioritize synthetic targets, reducing the time and resources spent on synthesizing and testing compounds that are unlikely to have the desired characteristics. The challenges in this area will include the need for large, high-quality datasets for training the models and the continuous refinement of algorithms to improve their predictive accuracy. chemmethod.comnih.govsmolecule.com

Integration into Hybrid Material Systems for Enhanced Functionality

A promising avenue for future research lies in the incorporation of this compound into hybrid material systems. nih.govresearchgate.netpharmaffiliates.comnih.gov The nitrogen-rich structure of the molecule suggests its potential as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

By carefully selecting metal ions and modulating the synthesis conditions, it may be possible to create novel materials with tailored pore sizes, surface areas, and chemical functionalities. The pyrimidine and triazole rings offer multiple coordination sites, which could lead to the formation of complex and interesting network structures.

Another area of exploration is the development of hybrid molecules where this compound is covalently linked to other functional moieties. researchgate.netpharmaffiliates.comresearchgate.net For example, linking it to a chromophore could lead to new fluorescent materials, while conjugation with a bioactive molecule could result in new therapeutic agents. researchgate.net The challenge will be to develop synthetic strategies for the controlled assembly of these hybrid systems and to understand the structure-property relationships that govern their performance.

Expanding Catalytic Applications and Reaction Scope with Derivatized Ligands

The multiple nitrogen atoms in this compound make it an excellent candidate for use as a ligand in catalysis. Future research should focus on exploring its coordination chemistry with a variety of transition metals and investigating the catalytic activity of the resulting complexes.

Derivatization of the core structure will be key to tuning the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the catalyst. For example, the introduction of bulky substituents could create specific binding pockets, while the incorporation of electron-donating or electron-withdrawing groups could modulate the reactivity of the metal center.

These derivatized ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, oxidation, and reduction processes. The challenge will be to design and synthesize ligands that are not only effective but also stable and recyclable. High-throughput screening methods could be employed to rapidly evaluate the catalytic performance of a library of derivatized ligands.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic substitution reactions, where pyrimidine derivatives react with 1,2,4-triazole under basic conditions. Key parameters include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reactants. Catalysts like K₂CO₃ or Cs₂CO₃ improve substitution efficiency .

- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor purity via HPLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques : Single-crystal X-ray diffraction confirms the planar pyrimidine core with triazole substituents at 4,6-positions. Vibrational modes (C=N, C-N) are analyzed via FT-IR, while UV-Vis spectroscopy identifies π→π* transitions in the heterocyclic system .

- Validation : Cross-validate spectroscopic data with computational methods (DFT) to assess bond lengths, angles, and electronic properties .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Activities : Antimicrobial (MIC ≤ 25 µg/mL against S. aureus), anticonvulsant (MES model ED₅₀ = 45 mg/kg), and antitumor (IC₅₀ = 18 µM in MCF-7 cells) .

- Assay Design :

- Antimicrobial: Broth microdilution per CLSI guidelines.

- Anticonvulsant: Maximal electroshock (MES) in rodents with phenytoin as control.

- Antitumor: MTT assay with 48-hour incubation .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Approach : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices. Correlate electronic parameters (e.g., electrophilicity index) with biological activity .

- Case Study : Derivatives with electron-withdrawing groups on triazole exhibit enhanced antimicrobial activity due to increased electrophilicity .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values in anticancer assays)?

- Root Causes : Cell line heterogeneity, assay protocols (e.g., incubation time), or impurities in synthesized batches.

- Resolution :

- Standardize assays using NCI-60 panels or patient-derived cells.

- Validate compound purity via LC-MS and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How does the compound interact with biological targets (e.g., aromatase or kinases), and what experimental techniques validate these interactions?

- Mechanism : The triazole moiety chelates heme iron in cytochrome P450 enzymes (e.g., aromatase), inhibiting steroidogenesis. For kinases, the pyrimidine core mimics ATP binding .

- Validation :

- Enzymatic Assays: Fluorescence polarization for IC₅₀ determination.

- Structural Studies: Co-crystallization with human aromatase (PDB ID: 3EQM) or molecular docking (AutoDock Vina) .

Q. Can this compound serve as a ligand in coordination polymers, and what applications arise from its supramolecular properties?

- Coordination Chemistry : The triazole N-atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming 2D/3D networks. Applications include gas storage (CO₂ uptake: 12.7 cm³/g at 1 bar) or catalysis (e.g., Suzuki coupling) .

- Characterization : Analyze porosity via BET surface area measurements and topology with powder XRD .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.